molecular formula C7H11NO B14585371 N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine CAS No. 61603-01-8

N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine

Cat. No.: B14585371
CAS No.: 61603-01-8
M. Wt: 125.17 g/mol
InChI Key: KUYFAVFOGWTONM-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a hydroxylamine group attached to a dimethylpentynylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine typically involves the reaction of 2,2-dimethylpent-4-yn-1-amine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpent-4-en-2-yn-1-amine: Similar structure but lacks the hydroxylamine group.

    2,2-Dimethylpent-4-yn-1-amine hydrochloride: Similar backbone but different functional groups.

Uniqueness

N-(2,2-Dimethylpent-4-yn-1-ylidene)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential applications. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

61603-01-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-(2,2-dimethylpent-4-ynylidene)hydroxylamine

InChI

InChI=1S/C7H11NO/c1-4-5-7(2,3)6-8-9/h1,6,9H,5H2,2-3H3

InChI Key

KUYFAVFOGWTONM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#C)C=NO

Origin of Product

United States

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